Glycine, N-(phosphonomethyl)-, 1-methyl ester
Overview
Description
Glycine, N-(phosphonomethyl)-, 1-methyl ester, also known as glycine 1-methyl ester, is an organic compound with the molecular formula C2H7NO2P. It is a colorless, water-soluble solid that is commonly used in organic synthesis. It is a versatile building block for a variety of compounds, including phosphonates, phosphonamides, and phosphonate esters. Glycine 1-methyl ester has a wide range of applications in the pharmaceutical and agrochemical industries, as well as in the synthesis of functional materials.
Scientific Research Applications
Impact on Soil Microbial Activity and Community Structure
Glycine, N-(phosphonomethyl)-, 1-methyl ester, commonly known as glyphosate, has significant implications for soil microbial activity and community structure. Lane et al. (2012) found that glyphosate stimulates microbial respiration, particularly in soils with a history of glyphosate application, while having no significant effect on functional diversity or microbial biomass K (Lane et al., 2012). Additionally, their research suggests that glyphosate does not reduce the exchangeable K (potentially available to plants) or affect non-exchangeable K.
Herbicide Resistance through Protein Engineering
Glyphosate's role as a widely used herbicide has spurred research into mechanisms of resistance. Pollegioni et al. (2011) reviewed the natural diversity, gene-shuffling approach to molecular evolution, and a rational, structure-based approach to protein engineering as mechanisms of resistance to glyphosate (Pollegioni et al., 2011).
Effect on Plant Nutrient Uptake and Soil Potassium Dynamics
The application of glyphosate to glyphosate-resistant (GR) soybeans does not significantly change the overall microbial community structure or reduce plant-available K, as studied by Lane et al. (2012) (Lane et al., 2012). They observed that glyphosate application caused a decrease in total microbial biomass in the GR soybean rhizosphere soil.
Cytotoxicity and Clastogenicity of Glyphosate and Related Compounds
Research by Naydenova et al. (2007) explored the cytotoxicity, clastogenic, and antiproliferative effects of α-ethyl-N-(phosphonomethyl) glycine and related compounds (Naydenova et al., 2007).
Environmental Fate and Impact
Glyphosate's environmental fate and impact, including its use in agriculture, and concerns regarding its potential effects on non-target species, are discussed in several studies. For instance, Coupe et al. (2012) investigated the fate and transport of glyphosate and its degradate aminomethylphosphonic acid in surface waters of agricultural basins (Coupe et al., 2012).
properties
IUPAC Name |
[(2-methoxy-2-oxoethyl)amino]methylphosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-10-4(6)2-5-3-11(7,8)9/h5H,2-3H2,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGUXKOBRVTICK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192715 | |
Record name | Glycine, N-(phosphonomethyl)-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(phosphonomethyl)-, 1-methyl ester | |
CAS RN |
39600-44-7 | |
Record name | Glycine, N-(phosphonomethyl)-, 1-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039600447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(phosphonomethyl)-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.